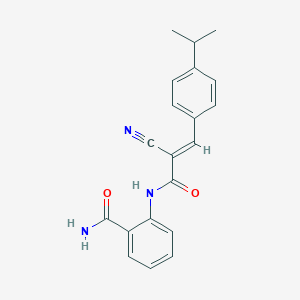
(E)-2-(2-cyano-3-(4-isopropylphenyl)acrylamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-cyano-3-(4-isopropylphenyl)acrylamido)benzamide, also known as I-BET-762, is a small molecule inhibitor of the BET family of bromodomains. It has been shown to have potential therapeutic applications in cancer and inflammatory diseases.
Mecanismo De Acción
(E)-2-(2-cyano-3-(4-isopropylphenyl)acrylamido)benzamide functions as a competitive inhibitor of the BET family of bromodomains, which are involved in the regulation of gene expression. By inhibiting these bromodomains, (E)-2-(2-cyano-3-(4-isopropylphenyl)acrylamido)benzamide disrupts the binding of BET proteins to acetylated histones, leading to altered gene expression.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory effects, (E)-2-(2-cyano-3-(4-isopropylphenyl)acrylamido)benzamide has been shown to have other biochemical and physiological effects. These include inhibition of angiogenesis, induction of apoptosis, and modulation of immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-2-(2-cyano-3-(4-isopropylphenyl)acrylamido)benzamide is its potency and specificity for the BET family of bromodomains. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (E)-2-(2-cyano-3-(4-isopropylphenyl)acrylamido)benzamide. These include further investigation of its anti-tumor and anti-inflammatory effects in clinical trials, as well as exploration of its potential use in combination with other therapies. Additionally, there is potential for the development of more soluble analogs of (E)-2-(2-cyano-3-(4-isopropylphenyl)acrylamido)benzamide for use in experimental settings.
Métodos De Síntesis
The synthesis of (E)-2-(2-cyano-3-(4-isopropylphenyl)acrylamido)benzamide involves several steps, including the reaction of 4-isopropylbenzaldehyde with malononitrile to form 4-isopropyl-2-methyl-3-oxobutyronitrile. This compound is then reacted with 2-aminobenzamide to form (E)-2-(2-cyano-3-(4-isopropylphenyl)acrylamido)benzamide.
Aplicaciones Científicas De Investigación
(E)-2-(2-cyano-3-(4-isopropylphenyl)acrylamido)benzamide has been extensively studied in preclinical models of cancer and inflammatory diseases. It has been shown to have potent anti-tumor activity in various cancer types, including acute myeloid leukemia, multiple myeloma, and prostate cancer. Additionally, (E)-2-(2-cyano-3-(4-isopropylphenyl)acrylamido)benzamide has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and asthma.
Propiedades
Nombre del producto |
(E)-2-(2-cyano-3-(4-isopropylphenyl)acrylamido)benzamide |
|---|---|
Fórmula molecular |
C20H19N3O2 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C20H19N3O2/c1-13(2)15-9-7-14(8-10-15)11-16(12-21)20(25)23-18-6-4-3-5-17(18)19(22)24/h3-11,13H,1-2H3,(H2,22,24)(H,23,25)/b16-11+ |
Clave InChI |
USKFRIQIBDOICC-LFIBNONCSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)N |
SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol](/img/structure/B255126.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea](/img/structure/B255128.png)

![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)
![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)

![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)